molecular formula C21H15F4N5O2S B12412576 Apalutamide-13C,d3

Apalutamide-13C,d3

Cat. No.: B12412576
M. Wt: 481.4 g/mol
InChI Key: HJBWBFZLDZWPHF-KQORAOOSSA-N
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Description

Apalutamide-13C,d3 is a labeled compound of Apalutamide, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. Apalutamide itself is a potent androgen receptor antagonist used primarily in the treatment of prostate cancer. The labeled version, this compound, is utilized in scientific research to study the pharmacokinetics and metabolic pathways of Apalutamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apalutamide-13C,d3 involves the incorporation of carbon-13 and deuterium into the Apalutamide molecule. This process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure the efficient incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopes and ensure their precise incorporation into the molecule. Quality control measures are implemented to verify the purity and isotopic labeling of the final product.

Chemical Reactions Analysis

Types of Reactions

Apalutamide-13C,d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound.

Scientific Research Applications

Apalutamide-13C,d3 is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as a tracer in studies involving the synthesis and degradation of Apalutamide.

    Biology: Employed in metabolic studies to track the distribution and breakdown of Apalutamide in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Apalutamide.

    Industry: Applied in the development of new formulations and delivery systems for Apalutamide.

Mechanism of Action

Apalutamide-13C,d3 exerts its effects by binding to the androgen receptor, preventing its activation by androgens. This inhibition blocks the translocation of the receptor to the nucleus and the subsequent transcription of androgen-responsive genes. The molecular targets include the androgen receptor and various downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Apalutamide-13C,d3 include:

    Enzalutamide: Another androgen receptor antagonist used in prostate cancer treatment.

    Darolutamide: A newer androgen receptor antagonist with a similar mechanism of action.

    Bicalutamide: A first-generation androgen receptor antagonist.

Uniqueness

This compound is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the behavior of Apalutamide in biological systems that are not possible with the non-labeled compound.

Properties

Molecular Formula

C21H15F4N5O2S

Molecular Weight

481.4 g/mol

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuterio(113C)methyl)benzamide

InChI

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1+1D3

InChI Key

HJBWBFZLDZWPHF-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Origin of Product

United States

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